1-(1-ethyl-3-nitro-1H-pyrazol-5-yl)-N-methylmethanamine
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Overview
Description
1-(1-ethyl-3-nitro-1H-pyrazol-5-yl)-N-methylmethanamine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethyl group, a nitro group, and a methylmethanamine group attached to the pyrazole ring. The compound’s unique structure makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ethyl-3-nitro-1H-pyrazol-5-yl)-N-methylmethanamine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone or β-keto ester. This reaction is usually carried out under acidic or basic conditions to facilitate ring closure.
Introduction of the Nitro Group: The nitro group is introduced via nitration of the pyrazole ring. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid.
Alkylation: The ethyl group is introduced through an alkylation reaction, where the pyrazole ring is treated with an ethylating agent such as ethyl iodide in the presence of a base.
Amination: The final step involves the introduction of the N-methylmethanamine group. This can be achieved through a nucleophilic substitution reaction where the pyrazole derivative is treated with N-methylmethanamine under suitable conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. This includes precise control of temperature, pressure, and reaction time, as well as the use of efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1-ethyl-3-nitro-1H-pyrazol-5-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the N-methylmethanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride, mild temperatures.
Substitution: Various nucleophiles, solvents like ethanol or methanol, moderate temperatures.
Major Products
Oxidation: Corresponding oxides of the compound.
Reduction: Amino derivatives of the compound.
Substitution: New compounds with different nucleophiles replacing the N-methylmethanamine group.
Scientific Research Applications
1-(1-ethyl-3-nitro-1H-pyrazol-5-yl)-N-methylmethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1-ethyl-3-nitro-1H-pyrazol-5-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and resulting in therapeutic or toxic effects.
Comparison with Similar Compounds
Similar Compounds
- **1-(1-methyl-3-nitro-1H-pyrazol-5-yl)methanamine
- **5-(1-ethyl-3-nitro-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine
- **(1-ethyl-3-nitro-1H-pyrazol-5-yl)acetonitrile
Uniqueness
1-(1-ethyl-3-nitro-1H-pyrazol-5-yl)-N-methylmethanamine is unique due to the presence of the N-methylmethanamine group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-(2-ethyl-5-nitropyrazol-3-yl)-N-methylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2/c1-3-10-6(5-8-2)4-7(9-10)11(12)13/h4,8H,3,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZPALNPICAZLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)[N+](=O)[O-])CNC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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